molecular formula C36H36O36Ru3-36 B11765958 Tris(rutheniumdodecacarbaldehyde)

Tris(rutheniumdodecacarbaldehyde)

Cat. No.: B11765958
M. Wt: 1347.9 g/mol
InChI Key: SFXASQQYOKWDHR-UHFFFAOYSA-N
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Description

Tris(rutheniumdodecacarbaldehyde) is a complex organometallic compound that features ruthenium as its central metal atom. This compound is notable for its unique structure and potential applications in various fields, including catalysis, materials science, and medicinal chemistry. The presence of multiple aldehyde groups and ruthenium atoms makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(rutheniumdodecacarbaldehyde) typically involves the reaction of ruthenium trichloride with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is then subjected to reflux conditions to ensure complete reaction and formation of the desired product.

Industrial Production Methods: Industrial production of Tris(rutheniumdodecacarbaldehyde) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Tris(rutheniumdodecacarbaldehyde) undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ruthenium centers can undergo substitution reactions with ligands such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triphenylphosphine in dichloromethane.

Major Products:

    Oxidation: Tris(rutheniumdodecacarboxylic acid).

    Reduction: Tris(rutheniumdodecacarbinol).

    Substitution: Tris(rutheniumdodecacarbaldehyde) phosphine complex.

Scientific Research Applications

Tris(rutheniumdodecacarbaldehyde) has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.

    Biology: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Tris(rutheniumdodecacarbaldehyde) involves its interaction with biological molecules such as DNA and proteins. The aldehyde groups can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of stable adducts. This interaction can disrupt the normal function of the biological molecules, leading to cell death in the case of cancer cells. The ruthenium centers can also participate in redox reactions, further enhancing the compound’s biological activity.

Comparison with Similar Compounds

Tris(rutheniumdodecacarbaldehyde) can be compared with other similar compounds, such as:

    Tris(2,2’-bipyridyl)ruthenium(II): Known for its photophysical properties and used in electrogenerated chemiluminescence.

    Triruthenium dodecacarbonyl: A precursor to various organoruthenium compounds and used in catalysis.

    Tris(hydroxymethyl)aminomethane (Tris): Commonly used as a buffer in biochemical experiments.

Uniqueness: Tris(rutheniumdodecacarbaldehyde) is unique due to its multiple aldehyde groups and the presence of ruthenium, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C36H36O36Ru3-36

Molecular Weight

1347.9 g/mol

IUPAC Name

methanone;ruthenium

InChI

InChI=1S/36CHO.3Ru/c36*1-2;;;/h36*1H;;;/q36*-1;;;

InChI Key

SFXASQQYOKWDHR-UHFFFAOYSA-N

Canonical SMILES

[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[CH-]=O.[Ru].[Ru].[Ru]

Origin of Product

United States

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